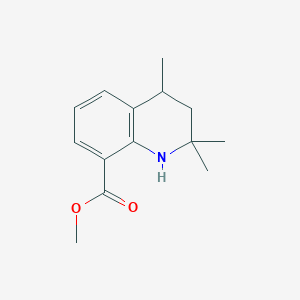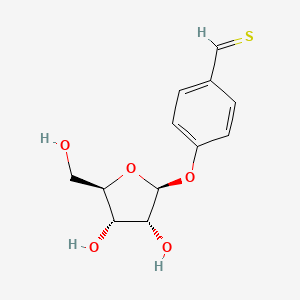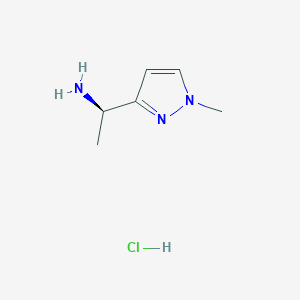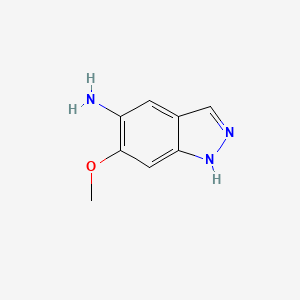
Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Overview
Description
Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like parkinson’s disease .
Mode of Action
These interactions lead to a decrease in oxidative stress, normalization of chaperone-like activity, and a reduction in apoptotic processes .
Biochemical Pathways
Related compounds like hthq have been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . This suggests that the compound may influence pathways related to oxidative stress, protein folding, and cell death.
Result of Action
Related compounds like hthq have been shown to decrease oxidative stress, normalize chaperone-like activity, and reduce apoptotic processes in the context of neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and protein homeostasis.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, leading to improved redox status in cells . Furthermore, it reduces oxidative stress and inflammation by decreasing the levels of proinflammatory cytokines and myeloperoxidase activity . These cellular effects suggest that the compound could be beneficial in conditions characterized by oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation . The compound also influences gene expression by upregulating antioxidant genes and factors such as Nrf2 and Foxo1 . These molecular interactions underline the compound’s potential in modulating oxidative stress and protein homeostasis.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. The compound has been shown to maintain its stability and effectiveness over extended periods, with minimal degradation . Long-term studies have demonstrated that the compound continues to exert its beneficial effects on cellular function, including reducing oxidative stress and inflammation . These findings suggest that the compound is suitable for long-term use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, some toxic effects have been observed, including increased oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, the compound influences metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation . These interactions underscore the compound’s potential in modulating metabolic pathways related to oxidative stress and inflammation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to accumulate in tissues with high oxidative stress, such as the brain and liver . This targeted distribution enhances the compound’s effectiveness in modulating oxidative stress and inflammation in these tissues.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound enhances its activity and effectiveness in modulating oxidative stress and protein homeostasis.
Properties
IUPAC Name |
methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRKMDHVYJTEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)

![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)





![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)


